5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers developing kinase inhibitor libraries often face the challenge of rapidly diversifying a core scaffold to explore SAR. 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine addresses this by providing a privileged hinge-binding core with a reactive 5-iodo substituent. • Enables Suzuki, Heck, Stille, and Sonogashira couplings for rapid library generation. • Validated against TBK1 (IC50 = 0.2 nM), ALK (including L1196M mutant), and CDKs. • Supplied with ≥95% purity; ambient shipping for research quantities.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
CAS No. 1392152-87-2
Cat. No. B1403359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS1392152-87-2
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)N)I
InChIInChI=1S/C6H5IN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
InChIKeyBYEUNDASYOFKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Chemical Profile


5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, a privileged scaffold in kinase inhibitor design due to its ability to form hydrogen bond donor–acceptor pairs with the kinase hinge region [1]. The molecule features a 3-amino group essential for hinge binding and a 5-iodo substituent that provides a versatile handle for further functionalization via cross-coupling reactions [2]. This compound serves as both a pharmacologically active core and a key synthetic intermediate for generating diverse kinase inhibitor libraries [3].

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine vs. Halogen Analogs


Within the pyrazolo[3,4-b]pyridin-3-amine family, halogen substitution at the 5-position (I, Br, Cl, H) profoundly alters both synthetic utility and target engagement. The iodine atom offers distinct advantages over smaller halogens: its larger van der Waals radius (∼1.98 Å vs. Br ∼1.85 Å, Cl ∼1.75 Å) can fill hydrophobic pockets inaccessible to chloro or unsubstituted analogs , while its weaker C–I bond (∼53 kcal/mol vs. C–Br ∼66 kcal/mol) renders it uniquely reactive in palladium-catalyzed cross-couplings [1]. SAR studies on pyrazolo[3,4-b]pyridine kinase inhibitors demonstrate that halogen identity critically influences potency and selectivity across targets including TBK1, ALK, and CDKs [2][3]. Generic substitution of the iodo compound with bromo or chloro analogs without quantitative validation risks failure in both synthesis and biological assays.

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: Quantitative Evidence vs. Analogs


Synthetic Advantage in Cross-Coupling

The 5-iodo substituent enables a wider range of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, Sonogashira) with higher efficiency compared to the bromo analog. While 3-iodo-1H-pyrazolo[3,4-b]pyridines (structurally analogous at the pyrazole ring) have been extensively utilized in these couplings [1], the 5-iodo compound offers similar reactivity at the pyridine ring position. The iodo group provides superior leaving ability relative to bromo in cross-couplings, as the C–I bond is weaker (∼53 kcal/mol) than the C–Br bond (∼66 kcal/mol).

Medicinal Chemistry Organic Synthesis Cross-Coupling

TBK1 Inhibition Potency

1H-Pyrazolo[3,4-b]pyridine derivatives have been optimized to achieve sub-nanomolar TBK1 inhibition. Lead compound 15y from this series displays an IC50 of 0.2 nM against TBK1 [1]. While specific data for the unsubstituted 5-iodo core are not reported in this study, the SAR exploration demonstrates that the pyrazolo[3,4-b]pyridine scaffold, when appropriately substituted, can achieve exceptional potency. The 5-iodo compound serves as a versatile core for introducing additional substituents that drive this potency. In contrast, 4,6-diaryl pyrazolo[3,4-b]pyridin-3-amines (a related subclass) show IC50 values ranging from 112 nM to >500 μM against MNK kinases [2], highlighting that scaffold modifications profoundly impact potency.

Kinase Inhibition Immuno-Oncology TBK1

Overcoming ALK-L1196M Resistance

Pyrazolo[3,4-b]pyridine derivatives have demonstrated exceptional activity against the crizotinib-resistant ALK-L1196M mutant. Compound 10g from this series exhibits an IC50 <0.5 nM against both ALK-wt and ALK-L1196M, surpassing crizotinib's activity against the mutant [1]. This SAR study shows that the pyrazolo[3,4-b]pyridine core enables favorable interactions with M1196 that are not accessible with other kinase inhibitor scaffolds. The 5-iodo compound, as a core building block, can be elaborated to introduce the substituents required for this activity.

Kinase Inhibitor Resistance NSCLC ALK

CDK2/9 Selectivity Shift

Scaffold hopping from CAN508 (a selective CDK9 inhibitor) to pyrazolo[3,4-b]pyridine derivatives produced compounds with altered selectivity profiles. Compound 2k achieved 265-fold selectivity for CDK2 over CDK9 [1], demonstrating that this scaffold can dramatically shift kinase selectivity compared to other chemotypes. The 5-iodo compound provides a versatile core for further optimization to achieve desired selectivity profiles.

CDK Inhibition Kinase Selectivity Scaffold Hopping

Iodo vs. Bromo Leaving Group Reactivity

The C–I bond in 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits lower bond dissociation energy (~53 kcal/mol) compared to the C–Br bond in the 5-bromo analog (~66 kcal/mol). This thermodynamic difference translates to faster oxidative addition in palladium-catalyzed cross-couplings, allowing reactions to proceed under milder conditions and with higher yields [1]. Additionally, the iodine atom provides a heavier, more polarizable leaving group that enhances reactivity in nucleophilic aromatic substitution reactions compared to bromo or chloro analogs.

Synthetic Chemistry C–I Bond Reactivity Cross-Coupling

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine Applications


Kinase Inhibitor Library Diversification

The 5-iodo group serves as an ideal handle for Suzuki, Heck, Stille, and Sonogashira couplings, enabling the rapid generation of structurally diverse kinase inhibitor candidates from a single core. This approach accelerates SAR exploration and lead optimization, particularly for targets such as TBK1, ALK, and CDKs where pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition [1][2].

Gatekeeper Mutation-Resistant ALK Inhibitors

Using the 5-iodo core as a starting point for elaboration, researchers can design compounds that overcome crizotinib resistance conferred by the ALK-L1196M mutation. The pyrazolo[3,4-b]pyridine scaffold has been validated to achieve sub-nanomolar potency against this mutant [1], making the 5-iodo building block a strategic choice for oncology programs targeting resistant NSCLC.

Selective CDK2 Inhibitor Synthesis

Elaboration of the 5-iodo core can yield CDK inhibitors with tailored selectivity profiles. Pyrazolo[3,4-b]pyridine derivatives have demonstrated dramatic selectivity shifts (e.g., 265-fold for CDK2 over CDK9) compared to other chemotypes [1]. The 5-iodo compound provides a versatile platform for achieving the substituent patterns that drive this selectivity.

Ultra-Potent TBK1 Inhibitor Lead Generation

The 5-iodo core can be functionalized to generate TBK1 inhibitors with sub-nanomolar potency, as demonstrated by lead compound 15y (IC50 = 0.2 nM) [1]. Such inhibitors are valuable tools for studying innate immunity, neuroinflammation, and oncogenesis, and serve as starting points for drug discovery in these areas.

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